1-(3-Dimethylaminopropyl)piperazine

概要

説明

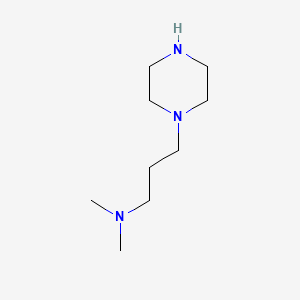

The compound "1-(3-Dimethylaminopropyl)piperazine" is a piperazine derivative, which is a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their versatility in chemical synthesis and their applications in pharmacology due to their ability to act as building blocks for various pharmaceutical agents.

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions that can include condensation, cyclization, and substitution reactions. For instance, the synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds was achieved through a Claisen Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and a subsequent Mannich reaction with N-methyl piperazine . Similarly, a Schiff base involving 1,4-bis(3-aminopropyl)piperazine was synthesized via a condensation reaction with 4-dimethylaminobenzaldehyde under optimized conditions .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, complete NMR assignments for a piperazine dihydrochloride salt were made using DEPT, H-H COSY, HMQC, and HMBC techniques . Additionally, the molecular structure of a piperazine derivative was confirmed by single crystal X-ray diffraction analysis .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including cycloadditions, condensations, and substitutions, to yield a wide array of products with potential biological activities. Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker were synthesized through 1,3-dipolar cycloaddition reactions . The Schiff base formation is another example of a chemical reaction involving piperazine derivatives, as seen in the synthesis of bis(4-dimethylaminobenzaldehyde)-[1,4-bis(3-aminopropyl)piperazine] .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure and substituents. These properties are crucial for their biological activity and pharmacological applications. The synthesized piperazine compounds exhibit a range of biological activities, including antidepressant and antianxiety effects in animal models , antibacterial and antifungal activities , and the ability to inhibit bacterial biofilm formation and MurB enzyme, which is essential for bacterial cell wall synthesis .

科学的研究の応用

Antagonist of the Melanocortin-4 Receptor : A study by Chen et al. (2007) discovered a potent and selective antagonist of the melanocortin-4 receptor. This compound exhibited good metabolic profiles and promoted food intake in tumor-bearing mice, highlighting its potential for treating cachexia.

Antibacterial and Biofilm Inhibitor : Research by Mekky & Sanad (2020) focused on synthesizing novel bis(pyrazole-benzofuran) hybrids with a piperazine linker. These compounds demonstrated significant antibacterial efficacies and biofilm inhibition activities, particularly against various bacterial strains like E. coli, S. aureus, and MRSA.

Peptide Carboxyl Group Derivatization : A study by Qiao et al. (2011) explored the use of piperazine-based derivatives for the derivatization of carboxyl groups on peptides. This technique improved ionization efficiency in mass spectrometry and helped in detecting peptides with low molecular weight and high pI value.

Antibacterial Activities of Piperazine Derivatives : The research by Shroff et al. (2022) discussed the preparation and antimicrobial assessment of N-aryl-4-(4-methyl-piperazine-1-ylmethyl)benzamide derivatives. This highlights the role of piperazine moieties in enhancing antimicrobial activities against drug-resistant bacterial strains.

Polyamide Synthesis Involving Piperazine : Hattori & Kinoshita (1979) study 1 study 2 conducted research on synthesizing polyamides using piperazine and diamines, producing materials with potential applications in various fields due to their solubility and molecular weight properties.

Enhancing Sulfuric Acid-Based New Particle Formation : A study by Ma et al. (2019) revealed that piperazine can enhance sulfuric acid-based new particle formation (NPF) in the atmosphere, which is significant for understanding the environmental impact of piperazine.

Safety and Hazards

作用機序

Target of Action

The primary target of 1-(3-Dimethylaminopropyl)piperazine is the GABA receptor . This receptor plays a crucial role in the nervous system, mediating inhibitory neurotransmission. The compound’s interaction with this receptor is responsible for its anthelmintic action, particularly against roundworms and pinworms .

Mode of Action

1-(3-Dimethylaminopropyl)piperazine acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in the flaccid paralysis of the worm, allowing the host body to easily remove or expel the invading organism .

Biochemical Pathways

It is known that the compound’s action on the gaba receptor disrupts the normal functioning of the worms’ neuromuscular system . This disruption leads to paralysis and expulsion of the worms from the host body .

Pharmacokinetics

It is known that upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound .

Result of Action

The primary result of 1-(3-Dimethylaminopropyl)piperazine’s action is the paralysis and expulsion of parasitic worms from the host body . This is achieved through the compound’s action on the GABA receptors, which disrupts the worms’ neuromuscular function .

特性

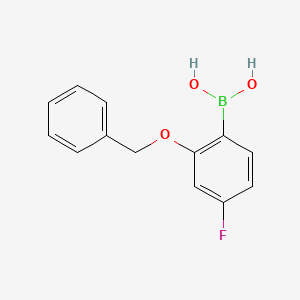

IUPAC Name |

N,N-dimethyl-3-piperazin-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-11(2)6-3-7-12-8-4-10-5-9-12/h10H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRGRZJKGMBHIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371223 | |

| Record name | 1-(3-dimethylaminopropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Dimethylaminopropyl)piperazine | |

CAS RN |

877-96-3 | |

| Record name | N,N-Dimethyl-1-piperazinepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-dimethylaminopropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3-(Dimethylamino)propyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1273097.png)

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1273117.png)